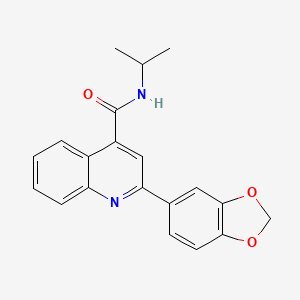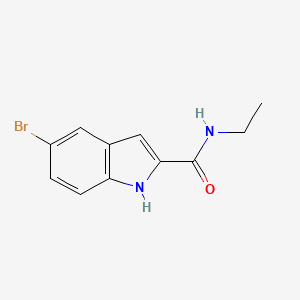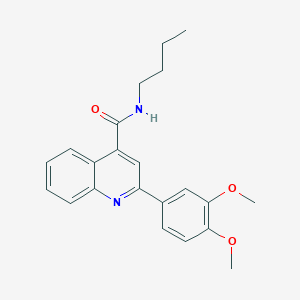
N-butyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Materials: Quinoline core, butyl bromide, and a base such as potassium carbonate.
Reaction: The butyl group is introduced via an alkylation reaction.
Conditions: The reaction is carried out at elevated temperatures to facilitate the alkylation process.
Step 3: Formation of Carboxamide Group
Starting Materials: Butyl-substituted quinoline, carboxylic acid derivative, and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Reaction: The carboxamide group is formed through an amidation reaction.
Conditions: The reaction is typically carried out at room temperature with a suitable solvent such as dichloromethane.
Industrial Production Methods
Industrial production of N-butyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the butyl and carboxamide groups. The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity.
-
Step 1: Synthesis of Quinoline Core
Starting Materials: 3,4-dimethoxybenzaldehyde, aniline, and acetic acid.
Reaction: The starting materials undergo a Povarov reaction, which is a cycloaddition reaction that forms the quinoline core.
Conditions: The reaction is typically carried out under reflux conditions with a suitable solvent such as ethanol.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-butyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antibacterial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-butyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. Additionally, the compound’s ability to interact with DNA and RNA can affect gene expression and protein synthesis.
Comparison with Similar Compounds
N-butyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide can be compared with other quinoline derivatives, such as:
Quinoline-4-carboxamide: Lacks the butyl and dimethoxyphenyl groups, resulting in different biological activities.
2-(3,4-Dimethoxyphenyl)quinoline-4-carboxamide: Lacks the butyl group, which may affect its solubility and bioavailability.
N-butylquinoline-4-carboxamide: Lacks the dimethoxyphenyl group, which may influence its interaction with biological targets.
The unique combination of the butyl, dimethoxyphenyl, and carboxamide groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H24N2O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-butyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C22H24N2O3/c1-4-5-12-23-22(25)17-14-19(24-18-9-7-6-8-16(17)18)15-10-11-20(26-2)21(13-15)27-3/h6-11,13-14H,4-5,12H2,1-3H3,(H,23,25) |
InChI Key |
RVVZLDVLRJUKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-N-(3-chloro-2-methylphenyl)-3-[2-(cyclohexylcarbonyl)hydrazinylidene]butanamide](/img/structure/B11113838.png)
![N-({N'-[(3E)-1-[(3,4-Dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide](/img/structure/B11113842.png)
![2-(4-Chlorophenyl)-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B11113844.png)
![3-(piperidin-1-yl)-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B11113850.png)
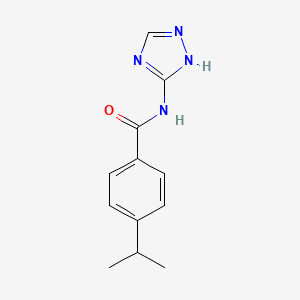
![N-({N'-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenoxyacetamide](/img/structure/B11113861.png)
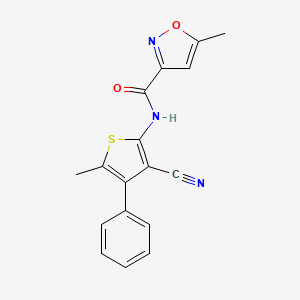
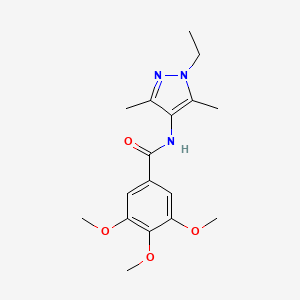
![4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B11113877.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11113884.png)
![Ethyl 5-carbamoyl-2-{[(3-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11113887.png)
